molecular formula C15H24O3 B1256933 Elongatol A

Elongatol A

カタログ番号: B1256933
分子量: 252.35 g/mol
InChIキー: TTXJNGFMQRHAHH-SPYYHPLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elongatol A is a sesquiterpenoid that is 1,2,3a,4,5,7,8,9,9a,9b-decahydronaphtho[2,1-b]furan substituted by methyl groups at positions 1, 9 and 9a and hydroxy groups at positions 2 and 7. Isolated from methylene chloride solubles of the Formosan soft coral Nephthea elongata, it exhibits cytotoxicity against selected cancer cells. It has a role as an antineoplastic agent and a coral metabolite. It is a sesquiterpenoid, a cyclic ether, a diol and an organic heterotricyclic compound.

特性

分子式

C15H24O3

分子量

252.35 g/mol

IUPAC名

(1S,2S,3aS,7S,9S,9aS,9bR)-1,9,9a-trimethyl-2,3a,4,5,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2,7-diol

InChI

InChI=1S/C15H24O3/c1-8-6-11(16)7-10-4-5-12-13(15(8,10)3)9(2)14(17)18-12/h7-9,11-14,16-17H,4-6H2,1-3H3/t8-,9-,11-,12-,13-,14-,15+/m0/s1

InChIキー

TTXJNGFMQRHAHH-SPYYHPLRSA-N

異性体SMILES

C[C@H]1C[C@@H](C=C2[C@@]1([C@H]3[C@@H]([C@H](O[C@H]3CC2)O)C)C)O

正規SMILES

CC1CC(C=C2C1(C3C(C(OC3CC2)O)C)C)O

製品の起源

United States

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the initial identification and isolation of Elongatol A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic separation (e.g., silica gel, HPLC). Spectroscopic identification relies on NMR (¹H, ¹³C, 2D-COSY/HMBC) and mass spectrometry (HR-ESI-MS) to confirm molecular formula and structural motifs. For example, retention time (Rt) and molecular weight comparisons against known analogs (e.g., Elongatol D, molecular formula C₁₅H₂₄O₄) can validate purity . Ensure reproducibility by documenting solvent gradients, column types, and calibration standards .

Q. How should researchers design in vitro assays to preliminarily assess Elongatol A’s bioactivity?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin-based) using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. Dose-response curves (e.g., 1–100 μM) and triplicate measurements are critical for reliability. Include positive controls (e.g., doxorubicin) and validate results with secondary assays (e.g., apoptosis via Annexin V staining). Reference cytotoxicity data from structurally related compounds (e.g., armatin B) for comparative analysis .

Q. What statistical approaches are essential for validating Elongatol A’s experimental results?

  • Methodological Answer : Use ANOVA or Student’s t-test to compare treatment groups, ensuring p-values <0.05 for significance. For dose-dependent effects, apply nonlinear regression models (e.g., IC₅₀ calculations via GraphPad Prism). Report standard deviations (SD) or confidence intervals (CI) for replicates. Raw data should be archived in appendices or repositories for transparency .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for Elongatol A be resolved in multi-institutional studies?

  • Methodological Answer : Discrepancies often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or compound solubility (e.g., DMSO concentration). Standardize protocols across labs using SOPs and inter-lab calibration. Perform meta-analyses of published data (e.g., cytotoxicity against NSCLC vs. breast cancer lines) to identify confounding variables. Contradictory findings should prompt re-evaluation of purity (e.g., HPLC-MS) and stereochemical integrity (e.g., chiral chromatography) .

Q. What strategies optimize the total synthesis of Elongatol A for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize modular synthesis routes, such as Diels-Alder reactions for bicyclic core formation, followed by regioselective oxidation. Use computational tools (e.g., DFT calculations) to predict intermediate stability. Compare synthetic yields (%) and enantiomeric excess (ee) across routes (e.g., asymmetric catalysis vs. enzymatic resolution). Document scalability challenges (e.g., protecting group strategies) and characterize intermediates via X-ray crystallography to confirm stereochemistry .

Q. How can researchers elucidate the mechanistic pathway of Elongatol A’s anti-inflammatory activity?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways (e.g., NF-κB inhibition). Validate findings with siRNA knockdowns or CRISPR-Cas9 gene editing in relevant cell models. Use molecular docking studies to predict binding affinity for proteins like COX-2 or TNF-α. Cross-reference results with in vivo models (e.g., murine inflammation assays) to confirm translational relevance .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in Elongatol A’s pharmacological assays?

  • Methodological Answer :
  • Pre-experiment : Validate compound stability (e.g., NMR post-storage) and cell line authentication (STR profiling).
  • During experiments : Use automated liquid handlers to minimize pipetting errors.
  • Post-experiment : Share raw datasets (e.g., via Zenodo) and detailed metadata (e.g., incubation temperatures, assay plates).
  • Analysis : Apply the ARRIVE guidelines for in vivo studies or MIAME standards for omics data .

Structural and Analytical Challenges

Q. How can researchers address ambiguities in Elongatol A’s structural characterization?

  • Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping peaks) require advanced techniques like NOESY for spatial proximity analysis or J-resolved spectroscopy for coupling constants. Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator). For crystalline derivatives, perform single-crystal X-ray diffraction to resolve stereochemical uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elongatol A
Reactant of Route 2
Elongatol A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。